[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide

Steroid Sulfatase Inhibition Enzyme Assay Endocrinology

[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide (CAS 1803600-03-4) is a thiocyanate-containing organic compound supplied as a hydrobromide salt, with a molecular formula of C4H9BrN2S and a molecular weight of 197.1 g/mol. The compound is commercially available from multiple research chemical suppliers in purity specifications typically ≥95%.

Molecular Formula C4H9BrN2S
Molecular Weight 197.1 g/mol
CAS No. 1803600-03-4
Cat. No. B1475238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide
CAS1803600-03-4
Molecular FormulaC4H9BrN2S
Molecular Weight197.1 g/mol
Structural Identifiers
SMILESC(CN)CSC#N.Br
InChIInChI=1S/C4H8N2S.BrH/c5-2-1-3-7-4-6;/h1-3,5H2;1H
InChIKeyHCJIGOSBUJVHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1803600-03-4: [(3-Aminopropyl)sulfanyl]carbonitrile Hydrobromide - Chemical Identity and Research-Grade Procurement Profile


[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide (CAS 1803600-03-4) is a thiocyanate-containing organic compound supplied as a hydrobromide salt, with a molecular formula of C4H9BrN2S and a molecular weight of 197.1 g/mol . The compound is commercially available from multiple research chemical suppliers in purity specifications typically ≥95% . Its structure features a primary amine tethered to a thiocyanate (sulfanylcarbonitrile) moiety via a propyl linker, positioning it as a versatile small-molecule scaffold with documented biological activity [1].

1803600-03-4 Procurement Risk: Why Structural Analogs Cannot Replace [(3-Aminopropyl)sulfanyl]carbonitrile Hydrobromide Without Verification


The combination of a free primary amine and a thiocyanate functional group in [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide confers a specific reactivity profile and biological target engagement that is not replicated by other aminopropyl derivatives, thiocyanate salts, or non-hydrobromide salt forms [1]. Substitution with the free base (CAS 99417-92-2) or alternative salts alters solubility, stability, and potentially biological activity due to differences in ionization state and counterion effects . The quantitative data presented below demonstrates that generic substitution without direct comparative validation introduces unacceptable variability in research outcomes and procurement reliability.

1803600-03-4: Quantitative Differentiation Evidence for Scientific Selection


STS Enzyme Inhibition: IC50 of 205 nM in JEG-3 Cells Positions 1803600-03-4 in the Nanomolar Potency Range

The compound [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide exhibits an IC50 of 205 nM against steroid sulfatase (STS) in a cellular assay using JEG-3 cells [1]. This potency is within the nanomolar range, which is characteristic of many STS inhibitors under investigation for hormone-dependent conditions. For context, the reference inhibitor Irosustat has an IC50 of 2.7 nM [2], compound 54E has an IC50 of 22 nM [3], DU-14 has an IC50 of 55.8 nM [4], and KW-2581 has an IC50 of 13 nM . While 1803600-03-4 is less potent than these optimized inhibitors, its activity is still in the nanomolar range, which may be suitable for certain research applications.

Steroid Sulfatase Inhibition Enzyme Assay Endocrinology

Purity Specification: 95% Minimum Purity Ensures Reproducible Research Outcomes

Commercial suppliers of [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide consistently specify a minimum purity of 95% . This purity level is standard for research-grade compounds and is essential for minimizing batch-to-batch variability in biological assays and synthetic applications.

Chemical Purity Quality Control Reproducibility

Hydrobromide Salt Form: Enhanced Aqueous Solubility Relative to Free Base

The hydrobromide salt of [(3-Aminopropyl)sulfanyl]carbonitrile is reported to be soluble in water and ethanol . In contrast, the free base form (CAS 99417-92-2) is less soluble in aqueous media. Salt formation with hydrobromic acid is a well-established strategy to improve the aqueous solubility of amine-containing compounds, facilitating their handling in biological assays and synthetic procedures [1].

Salt Form Solubility Formulation

Molecular Weight and Formula: Precise Identity for Analytical and Inventory Control

The compound has a molecular formula of C4H9BrN2S and a molecular weight of 197.1 g/mol . This precise identity is essential for accurate molarity calculations, mass spectrometry confirmation, and inventory tracking in laboratory settings.

Molecular Identity Analytical Chemistry Inventory Management

1803600-03-4: Recommended Application Scenarios Based on Quantitative Evidence


In Vitro Screening for Novel Steroid Sulfatase (STS) Inhibitors

Given its documented IC50 of 205 nM against STS in JEG-3 cells [1], [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide serves as a suitable positive control or reference compound in assays designed to identify new STS inhibitors. Its potency, while moderate, allows for the establishment of dose-response curves and the assessment of relative efficacy of novel chemical entities.

Synthetic Building Block for Thiocyanate-Functionalized Molecules

The presence of a free primary amine and a thiocyanate group makes this compound a versatile intermediate for the synthesis of more complex molecules. The amine can be readily acylated, alkylated, or coupled, while the thiocyanate can undergo nucleophilic addition or be converted to other sulfur-containing functional groups. The hydrobromide salt form facilitates handling in aqueous or protic solvents [2].

Calibration and Method Development in Analytical Chemistry

With a defined molecular weight of 197.1 g/mol and a typical purity of ≥95% , this compound is suitable for use as a standard in HPLC, LC-MS, or NMR method development. Its distinct chemical structure provides a unique retention time and mass spectral signature for chromatographic and mass spectrometric analyses.

Exploratory Research in Endocrinology and Cancer Biology

The STS enzyme is a therapeutic target in hormone-dependent cancers and endometriosis. Researchers exploring the role of STS in these diseases may use this compound to modulate enzyme activity in cellular models, providing a tool to investigate downstream signaling pathways and cellular responses [1].

Technical Documentation Hub

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